
Fmoc-L-2-methyl-4-fluorophe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fmoc-L-2-metil-4-fluorofenilalanina típicamente implica la protección del grupo amino de la L-2-metil-4-fluorofenilalanina con el grupo Fmoc. Esto se puede lograr mediante la reacción de L-2-metil-4-fluorofenilalanina con cloruro de fluorenilmetoxocarbonilo (Fmoc-Cl) en presencia de una base como bicarbonato de sodio . La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o dimetilformamida a temperatura ambiente.
Métodos de producción industrial
La producción industrial de Fmoc-L-2-metil-4-fluorofenilalanina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores a gran escala para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia de la protección Fmoc .
Análisis De Reacciones Químicas
Tipos de reacciones
Fmoc-L-2-metil-4-fluorofenilalanina experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de flúor en el anillo fenilo puede participar en reacciones de sustitución aromática nucleófila.
Reacciones de desprotección: El grupo Fmoc se puede eliminar en condiciones básicas, típicamente usando piperidina en dimetilformamida.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, y las reacciones a menudo se llevan a cabo en solventes apróticos polares como dimetilformamida.
Reacciones de desprotección: La piperidina es el reactivo más comúnmente utilizado para la desprotección Fmoc, y la reacción generalmente se realiza a temperatura ambiente.
Principales productos formados
Reacciones de sustitución: Los productos incluyen derivados de fenilalanina sustituidos.
Reacciones de desprotección: El producto principal es el aminoácido libre, L-2-metil-4-fluorofenilalanina.
Aplicaciones Científicas De Investigación
Química
Fmoc-L-2-metil-4-fluorofenilalanina es ampliamente utilizada en la síntesis de péptidos en fase sólida (SPPS) como bloque de construcción para la síntesis de péptidos fluorados.
Biología
En la investigación biológica, Fmoc-L-2-metil-4-fluorofenilalanina se utiliza para estudiar interacciones proteína-ligando y mecanismos enzimáticos. La presencia del átomo de flúor puede proporcionar información valiosa sobre el papel de los aminoácidos específicos en la función de las proteínas .
Medicina
Los péptidos fluorados sintetizados utilizando este compuesto pueden exhibir propiedades farmacocinéticas mejoradas, lo que los convierte en candidatos prometedores para agentes terapéuticos .
Industria
En el sector industrial, Fmoc-L-2-metil-4-fluorofenilalanina se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para la síntesis de materiales avanzados con características de rendimiento mejoradas .
Mecanismo De Acción
El mecanismo de acción de Fmoc-L-2-metil-4-fluorofenilalanina implica principalmente su papel como bloque de construcción en la síntesis de péptidos. El grupo Fmoc protege al grupo amino durante el proceso de síntesis, previniendo reacciones secundarias no deseadas. El átomo de flúor en el anillo fenilo puede influir en las propiedades electrónicas del péptido, afectando su estabilidad e interacciones con los objetivos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Fmoc-L-4-fluorofenilalanina: Similar a Fmoc-L-2-metil-4-fluorofenilalanina pero carece del grupo metilo en el anillo fenilo.
Fmoc-L-2-cloro-4-fluorofenilalanina: Contiene un átomo de cloro en lugar de un grupo metilo.
Singularidad
Fmoc-L-2-metil-4-fluorofenilalanina es único debido a la presencia de un grupo metilo y un átomo de flúor en el anillo fenilo. Esta combinación de sustituyentes puede mejorar la estabilidad y la bioactividad del compuesto en comparación con otros derivados de fenilalanina fluorados .
Propiedades
Fórmula molecular |
C25H22FNO4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29) |
Clave InChI |
JIJRUMUJHWYHLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


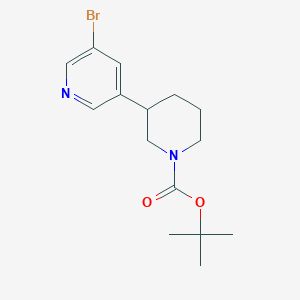
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
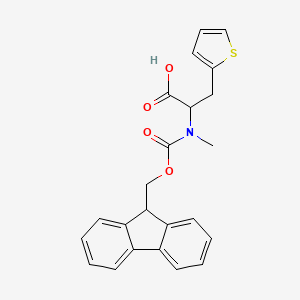
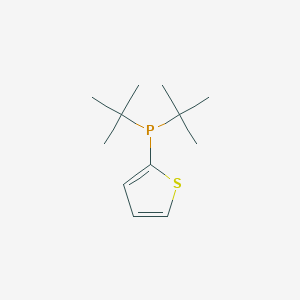
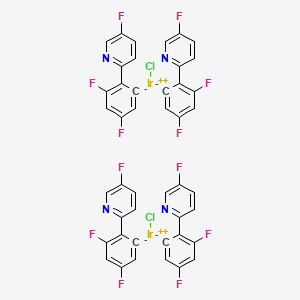
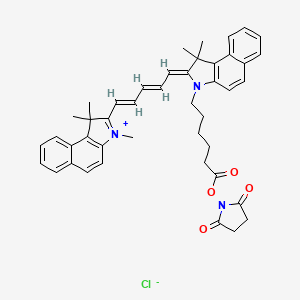
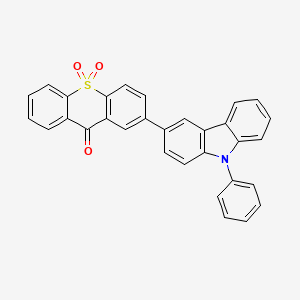
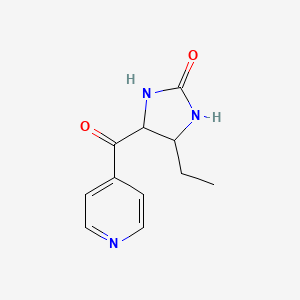
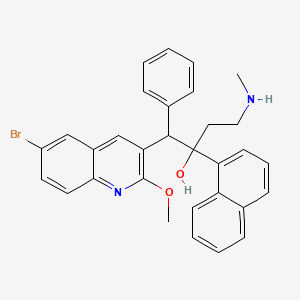
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
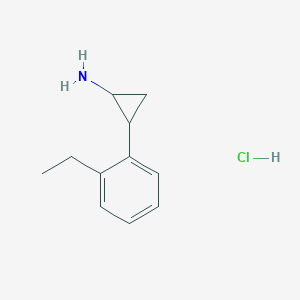
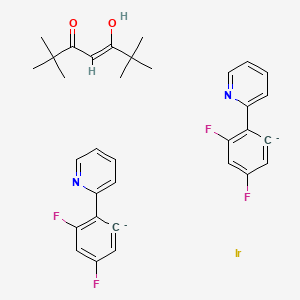
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
